molecular formula C11H11BrF3N3O B1522307 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone CAS No. 1187385-94-9

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B1522307
M. Wt: 338.12 g/mol
InChI Key: NVHLCNLQVWVSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone” is a chemical with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cascade Assembly of Piperazin-2-ones : A study described the synthesis of 3-trifluoromethylated piperazin-2-ones, indicating a process involving a captodative aminoenone intermediate. This underscores the role of trifluoromethyl groups in reaction paths (Rulev et al., 2013).

  • Triazine Piperidine Derivatives as Enzyme Inhibitors : Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase revealed the critical role of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines : A study showcased the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes using 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This method provided high chemo- and regioselectivity (Mittersteiner et al., 2019).

  • Synthesis of Antimicrobial Agents : A study on the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives showed potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Biological and Pharmacological Applications

  • Learning and Memory Facilitation : Research indicated the synthesis of specific piperazine derivatives and their effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).

  • Molecular Structure Investigations : A study on the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties used X-ray crystallography and DFT calculations (Shawish et al., 2021).

  • Antimicrobial/Antimycobacterial Activity : Novel piperazinyl(piperidinyl)-1,3,5-triazines were synthesized and showed potential antimicrobial and antimycobacterial activities (Patel, Kumari, Rajani, & Chikhalia, 2012).

  • Synthesis of Biaryl Compounds : A study focused on the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls, indicating applications in diversifying biaryl libraries (Spencer, Baltus, Press, Harrington, & Clegg, 2011).

Other Relevant Studies

  • Solubility Thermodynamics of Antifungal Compounds : Research on the solubility thermodynamics of a novel antifungal compound highlights its pharmacologically relevant properties (Volkova, Levshin, & Perlovich, 2020).

  • Synthesis of Insecticides Based on Serotonergic Ligands : A study explored the use of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine as a lead compound for novel insecticides (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P264-P302+P352-P304+P340-P305+P351+P338-P332+P313-P337+P313 , which provide guidance on how to handle and use the compound safely.

properties

IUPAC Name

1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N3O/c12-8-1-2-9(16-7-8)17-3-5-18(6-4-17)10(19)11(13,14)15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHLCNLQVWVSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675375
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

CAS RN

1187385-94-9
Record name 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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